
1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with phenyl isocyanate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 80-100°C for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazoles, and various substituted triazole compounds .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In cancer cells, it may interfere with cell division and induce apoptosis (programmed cell death) by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays or possess unique reactivity in chemical transformations .
特性
IUPAC Name |
1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCXVGTMGQCPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{4-nitrophenyl}-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427442.png)
![methyl 3-[4-(4-methoxyphenyl)-2-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]propanoate](/img/structure/B427445.png)
![N-[4-(4-cyclohexylphenyl)-3-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B427447.png)
![N-(4-(4-methoxyphenyl)-5-methyl-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427448.png)
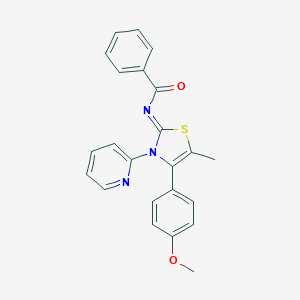
![(4-Cyclohexylphenyl)[2-(4-morpholinyl)-4-phenyl-1,3-thiazol-5-yl]methanone](/img/structure/B427453.png)
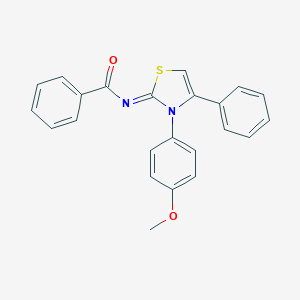
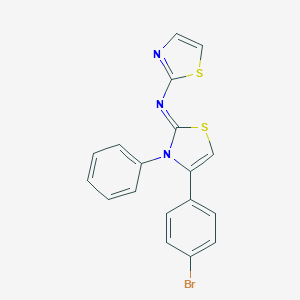
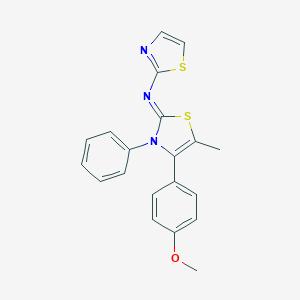
![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)
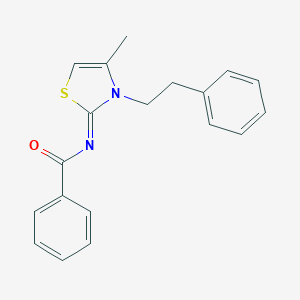
![2-Phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B427463.png)
![6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427465.png)
